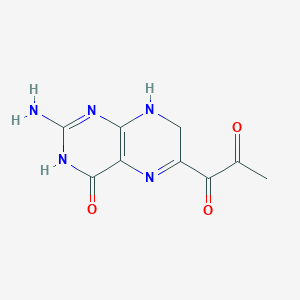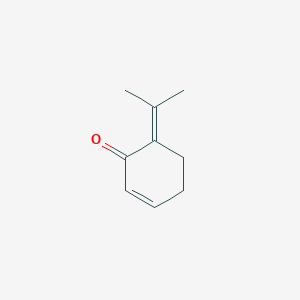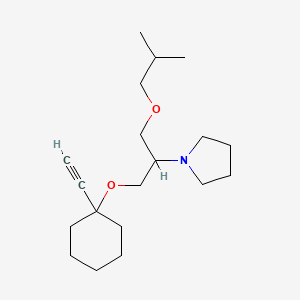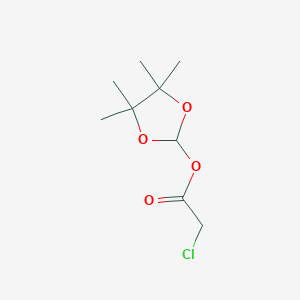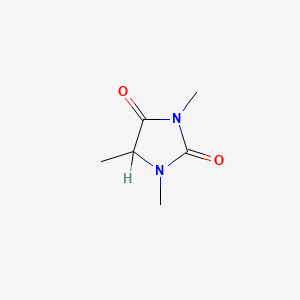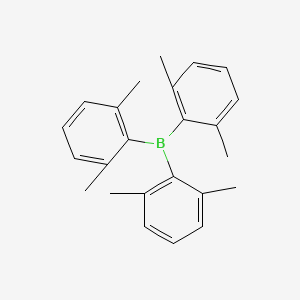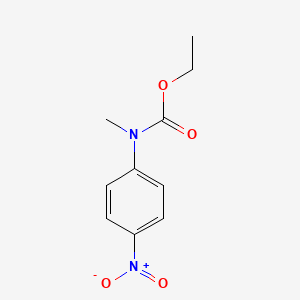
Bis(3-diethylaminopropyl) 2,3-diphenylsuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-diethylaminopropyl) 2,3-diphenylsuccinate is an organic compound with the molecular formula C30H42N2O4 It is known for its unique structure, which includes two diethylaminopropyl groups attached to a diphenylsuccinate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-diethylaminopropyl) 2,3-diphenylsuccinate typically involves the reaction of 2,3-diphenylsuccinic acid with 3-diethylaminopropylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the ester linkage. The reaction mixture is usually heated to promote the esterification process, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Large-scale production also requires stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(3-diethylaminopropyl) 2,3-diphenylsuccinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The diethylaminopropyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Bis(3-diethylaminopropyl) 2,3-diphenylsuccinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Bis(3-diethylaminopropyl) 2,3-diphenylsuccinate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diethylaminopropyl groups can interact with active sites on enzymes, potentially inhibiting their activity. The diphenylsuccinate core may also play a role in binding to specific molecular targets, influencing biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis[3-(dimethylamino)propyl]urea: This compound has similar structural features but differs in its functional groups and reactivity.
Bis(3-dimethylaminopropyl)amine: Another related compound with different substituents on the amine groups.
Uniqueness
Bis(3-diethylaminopropyl) 2,3-diphenylsuccinate is unique due to its specific combination of diethylaminopropyl groups and diphenylsuccinate core. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
78280-44-1 |
|---|---|
Formule moléculaire |
C30H44N2O4 |
Poids moléculaire |
496.7 g/mol |
Nom IUPAC |
bis[3-(diethylamino)propyl] 2,3-diphenylbutanedioate |
InChI |
InChI=1S/C30H44N2O4/c1-5-31(6-2)21-15-23-35-29(33)27(25-17-11-9-12-18-25)28(26-19-13-10-14-20-26)30(34)36-24-16-22-32(7-3)8-4/h9-14,17-20,27-28H,5-8,15-16,21-24H2,1-4H3 |
Clé InChI |
CTLQKLYSSPOEPS-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCOC(=O)C(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)OCCCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


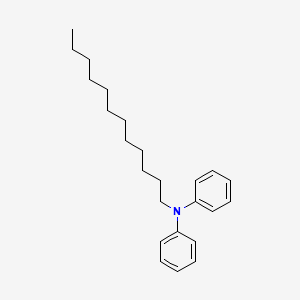

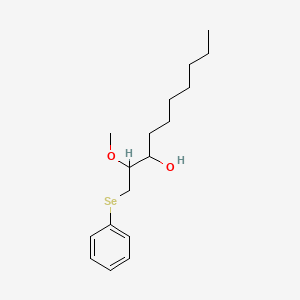
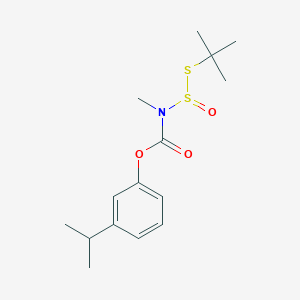
![1-[6-(1H-Indol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridin-4-yl]ethan-1-one](/img/structure/B14437222.png)
![N-[2-(Ethenyloxy)ethyl]cyclopentanamine](/img/structure/B14437233.png)
